molecular formula C₁₉H₂₂FN₃O₃ B1144454 Unii-25yxf8MF3T CAS No. 141388-69-4

Unii-25yxf8MF3T

Cat. No. B1144454
M. Wt: 359.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unii-25yxf8MF3T is a novel synthetic compound developed in the early 2000s as an alternative to existing synthetic compounds used in laboratory experiments. It is a colorless, odorless, and non-toxic compound that has been found to be highly effective in a variety of laboratory experiments. It has been used in experiments in fields such as biochemistry, physiology, and biology.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Unii-25yxf8MF3T involves the reaction of 2,4-dichloro-5-fluoroaniline with 2,3-dichloroquinoxaline in the presence of a base.

Starting Materials
2,4-dichloro-5-fluoroaniline, 2,3-dichloroquinoxaline, Base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 2,4-dichloro-5-fluoroaniline and 2,3-dichloroquinoxaline in a suitable solvent (e.g. dimethylformamide)., Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity.

Mechanism Of Action

The exact mechanism of action of Unii-25yxf8MF3T is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins, nucleic acids, and other molecules. In addition, Unii-25yxf8MF3T has been shown to inhibit the activity of certain cell surface receptors, which may explain its ability to inhibit the growth of certain types of cells.

Biochemical And Physiological Effects

Unii-25yxf8MF3T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and has been shown to inhibit the growth of certain types of cells. In addition, Unii-25yxf8MF3T has been shown to modulate the activity of certain hormones, and has been shown to affect the metabolism of certain drugs.

Advantages And Limitations For Lab Experiments

Unii-25yxf8MF3T has several advantages for use in laboratory experiments. It is non-toxic, odorless, and colorless, which makes it easy to handle and store. In addition, it is highly soluble in water, which makes it easy to use in a variety of laboratory experiments. However, Unii-25yxf8MF3T is not as effective as other synthetic compounds in certain applications, such as drug delivery and drug metabolism.

Future Directions

The use of Unii-25yxf8MF3T in laboratory experiments is still relatively new, and there are many potential future directions for its use. One potential future direction is the use of Unii-25yxf8MF3T in drug discovery and development. In addition, Unii-25yxf8MF3T could be used in studies of the effects of environmental stressors on organisms, as well as in studies of gene expression and protein purification. Finally, Unii-25yxf8MF3T could be used in studies of the effects of drugs on the body, such as in studies of drug metabolism and drug delivery.

Scientific Research Applications

Unii-25yxf8MF3T has been used in a variety of scientific research applications. It has been used in experiments involving cell culture, gene expression, and protein purification. It has also been used in studies of drug delivery, drug metabolism, and drug discovery. In addition, Unii-25yxf8MF3T has been used in studies of the effects of environmental stressors on organisms.

properties

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-15-7-13-16(8-17(15)22-6-2-1-3-11(21)9-22)23(12-4-5-12)10-14(18(13)24)19(25)26/h7-8,10-12H,1-6,9,21H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMPQDIVOLKXTL-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-25yxf8MF3T

CAS RN

141388-69-4
Record name 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141388694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-QUINOLINECARBOXYLIC ACID, 7-(3-AMINOHEXAHYDRO-1H-AZEPIN-1-YL)-1-CYCLOPROPYL-6-FLUORO-1,4-DIHYDRO-4-OXO-, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25YXF8MF3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.